molecular formula C12H13ClN2O B15057596 2-Chloro-4-propyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile

2-Chloro-4-propyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile

Cat. No.: B15057596
M. Wt: 236.70 g/mol
InChI Key: JJHQWXQVAZSCBI-UHFFFAOYSA-N
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Description

2-Chloro-4-propyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the pyrano[4,3-b]pyridine family This compound is characterized by its unique structure, which includes a chloro group, a propyl group, and a carbonitrile group attached to a pyrano[4,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-propyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile typically involves multicomponent reactions. One efficient method involves a three-component reaction of 2-chloroquinoline-3-carbaldehyde, 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent), and active methylene compounds such as benzoylacetonitrile . The reaction proceeds through Michael addition and intramolecular cyclization, resulting in the formation of the desired pyrano[4,3-b]pyridine derivative . This method offers advantages such as high yields (65-98%), absence of a metal catalyst, and a simple workup procedure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable production is feasible with appropriate optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-propyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Cyclization Reactions: The pyrano[4,3-b]pyridine core can undergo further cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Typical reaction conditions involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrano[4,3-b]pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

2-Chloro-4-propyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound’s chemical properties make it suitable for use in various industrial applications, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-propyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of functional groups such as the chloro and carbonitrile groups suggests potential interactions with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-propyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which includes a propyl group at the 4-position. This structural feature distinguishes it from other similar compounds and may confer unique chemical and biological properties.

Biological Activity

2-Chloro-4-propyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is a heterocyclic compound notable for its unique structural properties and potential applications in medicinal chemistry. This compound is characterized by a pyrano[4,3-b]pyridine framework, which influences its biological activity. The focus of this article is to explore the biological activities associated with this compound, including its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H13ClN2OC_{12}H_{13}ClN_2O, with a molecular weight of 236.70 g/mol. The compound features a chloro group and a carbonitrile functional group that enhance its reactivity and biological interactions .

PropertyValue
Molecular FormulaC12H13ClN2O
Molecular Weight236.70 g/mol
CAS Number488707-16-0

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives related to this compound. These compounds have shown significant activity against a range of pathogens. For instance, derivatives have been tested for their minimum inhibitory concentration (MIC) values against bacteria such as Staphylococcus aureus and Escherichia coli. The most active derivatives exhibited MIC values in the range of 0.22 to 0.25 μg/mL, indicating potent antibacterial effects .

Anticancer Activity

The potential anticancer effects of this compound have also been investigated. In vitro studies have demonstrated that certain derivatives can inhibit the growth of various cancer cell lines. For example:

CompoundCell LineIC50 (µM)
Derivative AMCF70.01
Derivative BNCI-H4600.03
Derivative CSF-26831.5

These findings suggest that modifications to the core structure can lead to significant variations in anticancer potency .

Case Studies and Research Findings

  • Case Study on Antimicrobial Efficacy : A study published in ACS Omega reported that specific pyrazole derivatives exhibited excellent antimicrobial activities with inhibition zones significantly larger than those of standard antibiotics. This highlights the potential for developing new antimicrobial agents based on the structure of this compound .
  • Anticancer Screening : Another research effort focused on screening various derivatives against multiple cancer cell lines. The results indicated that certain modifications to the core structure led to enhanced cytotoxicity against cancer cells, particularly in the MCF7 and NCI-H460 lines .

Properties

Molecular Formula

C12H13ClN2O

Molecular Weight

236.70 g/mol

IUPAC Name

2-chloro-4-propyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C12H13ClN2O/c1-2-3-8-9(6-14)12(13)15-11-4-5-16-7-10(8)11/h2-5,7H2,1H3

InChI Key

JJHQWXQVAZSCBI-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=NC2=C1COCC2)Cl)C#N

Origin of Product

United States

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